molecular formula C10H11N3O2S B11870861 5-(1-Isopropyl-1H-pyrazol-5-yl)thiazole-4-carboxylic acid

5-(1-Isopropyl-1H-pyrazol-5-yl)thiazole-4-carboxylic acid

Cat. No.: B11870861
M. Wt: 237.28 g/mol
InChI Key: BQFKZBJALGITTJ-UHFFFAOYSA-N
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Description

5-(1-Isopropyl-1H-pyrazol-5-yl)thiazole-4-carboxylic acid is a heterocyclic compound that features both a thiazole and a pyrazole ring. These types of compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Isopropyl-1H-pyrazol-5-yl)thiazole-4-carboxylic acid typically involves the formation of the thiazole and pyrazole rings followed by their coupling. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process .

Chemical Reactions Analysis

Types of Reactions

5-(1-Isopropyl-1H-pyrazol-5-yl)thiazole-4-carboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .

Scientific Research Applications

5-(1-Isopropyl-1H-pyrazol-5-yl)thiazole-4-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-(1-Isopropyl-1H-pyrazol-5-yl)thiazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Properties

Molecular Formula

C10H11N3O2S

Molecular Weight

237.28 g/mol

IUPAC Name

5-(2-propan-2-ylpyrazol-3-yl)-1,3-thiazole-4-carboxylic acid

InChI

InChI=1S/C10H11N3O2S/c1-6(2)13-7(3-4-12-13)9-8(10(14)15)11-5-16-9/h3-6H,1-2H3,(H,14,15)

InChI Key

BQFKZBJALGITTJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=CC=N1)C2=C(N=CS2)C(=O)O

Origin of Product

United States

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